![molecular formula C24H25N3O2 B6495361 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 1351581-97-9](/img/structure/B6495361.png)
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-pyrrol-1-yl)ethan-1-one
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Overview
Description
The compound is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been synthesized and evaluated for various biological activities, including serotonin (5-HT) reuptake inhibitory activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized by reductive amination of a precursor compound with different substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR, and HRMS . The structure is often stabilized via inter- and intra-molecular interactions .Scientific Research Applications
Breast Cancer Research
Overview: VU0529425-1 has garnered attention due to its potential in breast cancer therapy. Let’s explore its impact:
Mechanism of Action:Antifungal Properties
Background:- The synthesis involves intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones using polyphosphoric acid (PPA) .
Herbicide Development
Insights:- While their efficacy against barnyard grass and rape was weak, they showed some inhibition of KARI enzyme .
Antimicrobial Potential
Details:Mechanism of Action
Target of Action
Similar compounds have been shown to target poly (adp-ribose) polymerase in human breast cancer cells .
Mode of Action
For instance, similar compounds have been shown to inhibit the catalytical activity of PARP1, enhance cleavage of PARP1, enhance phosphorylation of H2AX, and increase CASPASE 3/7 activity .
Biochemical Pathways
The compound may affect various biochemical pathways. In the case of similar compounds, they have been shown to impact pathways related to cell viability, particularly in cancer cells . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Similar compounds have been shown to produce a loss of cell viability in certain cancer cells .
properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-phenyl-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-19(28)20-9-11-22(12-10-20)25-15-17-27(18-16-25)24(29)23(26-13-5-6-14-26)21-7-3-2-4-8-21/h2-14,23H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATOCWYDMKSWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-acetylphenyl)piperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)ethanone |
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